Isoxazol-5-carboxilato de metilo

Descripción general

Descripción

Synthesis Analysis

The synthesis of methyl isoxazole-5-carboxylate derivatives, including methyl 3,5-diaryl-isoxazoline-5-carboxylates, can be achieved through one-pot high-throughput methods. This approach involves a sequence of three 2-component reaction steps, resulting in compounds with functional group diversity, as demonstrated in the creation of a 160-membered library of these compounds (Biswas, Kumar, & Das Sarma, 2013). Additionally, controlled isoxazole-azirine-isoxazole/oxazole isomerization has been employed to synthesize isoxazole-4-carboxylic acid derivatives, showcasing the versatility of this compound in generating a variety of functionalized isoxazoles (Serebryannikova, Galenko, Novikov, & Khlebnikov, 2019).

Molecular Structure Analysis

Structural studies, including experimental and theoretical analyses, have been conducted on isoxazole derivatives to understand their molecular characteristics. For instance, 5-amino-3-methylisoxazolo-4-carboxylic acid p-chlorophenylamide, a compound related to methyl isoxazole-5-carboxylate, was investigated to explore its promising immunological activity. These studies utilized density functional theory (DFT) and topological analysis to provide insights into the molecular structure and properties of such compounds (Jezierska, Panek, Ryng, Głowiak, & Koll, 2003).

Chemical Reactions and Properties

Methyl isoxazole-5-carboxylate undergoes various chemical reactions, enabling the synthesis of novel compounds. For example, bromination of the methyl group of 3-aryl-5-methyl-isoxazole-4-carboxylate leads to 3-aryl-5-bromomethyl-isoxazole-4-carboxylates, which are precursors to 3-aryl-5-formyl-isoxazole-4-carboxylates. These products have been utilized as substrates for the synthesis of isoxazole-fused heterocycles (Roy, B, & Batra, 2004).

Aplicaciones Científicas De Investigación

Descubrimiento de fármacos

El isoxazol, un farmacóforo heterocíclico de cinco miembros, se utiliza ampliamente como una parte crucial en la investigación del descubrimiento de fármacos . Los andamios de isoxazol funcionalizados muestran diferentes actividades biológicas como actividad anticancerígena, antioxidante, antibacteriana y antimicrobiana . La estructura central del isoxazol se ha encontrado en muchos fármacos .

Aplicaciones antibióticas

Se ha encontrado isoxazol en fármacos como la sulfametoxazol, que actúa como un antibiótico . Esto sugiere que el Isoxazol-5-carboxilato de metilo podría utilizarse potencialmente en el desarrollo de nuevos antibióticos.

Aplicaciones neurológicas

Fármacos como el muscimol y el ácido iboténico, que contienen la parte isoxazol, actúan sobre el receptor GABAA y como una neurotoxina respectivamente . Esto indica posibles aplicaciones neurológicas para el this compound.

Aplicaciones antiinflamatorias

Parecoxib, un fármaco que contiene la parte isoxazol, actúa como un inhibidor de la COX2 . Esto sugiere posibles aplicaciones antiinflamatorias para el this compound.

Aplicaciones inmunosupresoras

Leflunomida, un fármaco que contiene la parte isoxazol, actúa como un agente inmunosupresor . Esto indica posibles aplicaciones inmunosupresoras para el this compound.

Aplicaciones anti-Parkinson

En 2019, Mishra y su grupo introdujeron un método de síntesis para nuevos andamios de isoxazol 3,5-disustituidos, que pueden utilizarse como un posible agente anti-Parkinson .

Rutas sintéticas sin metales

En el campo del descubrimiento de fármacos, siempre es imperativo desarrollar rutas sintéticas alternativas sin metales . El this compound podría sintetizarse potencialmente utilizando estas estrategias ecológicas.

Aplicaciones anticancerígenas

Los isoxazoles fusionados han demostrado su potencial terapéutico como agentes anticancerígenos

Mecanismo De Acción

Target of Action

Methyl isoxazole-5-carboxylate is a derivative of the isoxazole class of compounds . The primary targets of isoxazole derivatives are diverse, as they bind to the biological targets based on their chemical diversity .

Mode of Action

Isoxazole derivatives are synthesized through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition reaction— firstly, pericyclic cycloaddition reaction via concerted mechanism and secondly, via a stepwise mechanism .

Biochemical Pathways

Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . The application of microwave irradiation reduced the reaction time to 15–20 min at 110 °C to obtain isoxazole-linked glycol-conjugates .

Result of Action

Functionalized isoxazole scaffolds show different biological activities such as anticancer, as potential hdac inhibitors, antioxidant, antibacterial, and antimicrobial activity .

Direcciones Futuras

Isoxazole and its derivatives continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on developing more potent and specific analogs of isoxazole-based compounds for various biological targets .

Análisis Bioquímico

Biochemical Properties

Isoxazoles are known to interact with various enzymes, proteins, and other biomolecules The nature of these interactions can vary depending on the specific isoxazole derivative and the biological context

Molecular Mechanism

The molecular mechanism of action of Methyl isoxazole-5-carboxylate is not well-defined. Isoxazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Isoxazoles can be involved in various metabolic pathways, interacting with different enzymes or cofactors

Propiedades

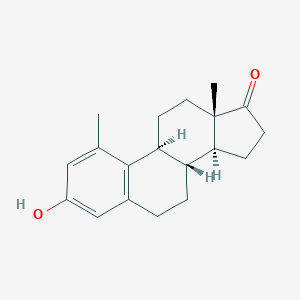

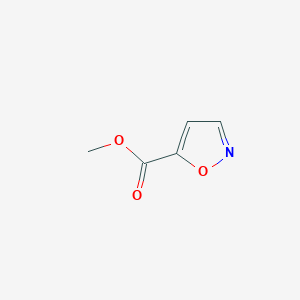

IUPAC Name |

methyl 1,2-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3/c1-8-5(7)4-2-3-6-9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPCPKZAAQXHKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=NO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371683 | |

| Record name | Methyl isoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15055-81-9 | |

| Record name | Methyl isoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the synthetic method described in the paper for producing methyl isoxazole-5-carboxylates?

A1: The paper describes a novel solid-phase synthesis method for producing methyl 3-substituted isoxazole-5-carboxylates. [] This method utilizes a Wang resin-bound 1-phenylselenoacrylate reagent as a dipolarophile in a 1,3-dipolar cycloaddition reaction with nitrile oxides. [] This approach offers several advantages, including:

- Regioselectivity: The reaction proceeds with high regioselectivity, leading to the desired 3-substituted isoxazole-5-carboxylate isomers. []

- Efficiency: Solid-phase synthesis allows for simplified purification procedures compared to traditional solution-phase methods, as excess reagents and byproducts can be easily removed by washing the resin. []

- Versatility: The method can be applied to a variety of nitrile oxide substrates, allowing for the synthesis of diverse methyl isoxazole-5-carboxylate derivatives. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrazolo[1,5-A]pyridin-3-ylmethanamine](/img/structure/B57386.png)

![6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine](/img/structure/B57393.png)